5-(3-Methylphenyl)imidazolidine-2,4-dione
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Overview
Description
5-(3-Methylphenyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidinediones. This compound is characterized by the presence of an imidazolidine ring substituted with a 3-methylphenyl group at the 5-position. It has a molecular formula of C10H10N2O2 and a molecular weight of 190.2 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylphenyl)imidazolidine-2,4-dione typically involves the reaction of amino acids with phenylglycine derivatives. One common method is the reaction of amino acids with phenyl isocyanate or phenyl isothiocyanate, resulting in the formation of imidazolidine-2,4-dione derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylphenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazolidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the imidazolidine ring .
Scientific Research Applications
5-(3-Methylphenyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as an anticonvulsant and antiarrhythmic agent.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-(3-Methylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and resulting in therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione
- 5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione
- 5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione
- 5-(2-methoxy-5-methylphenyl)-1,3-oxazolidine-2,4-dione
- 5-(4-ETHOXY-PHENYLAMINO)-3-PHENYL-THIAZOLIDINE-2,4-DIONE
Uniqueness
5-(3-Methylphenyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern on the imidazolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
5-(3-Methylphenyl)imidazolidine-2,4-dione is a compound belonging to the imidazolidine-2,4-dione class, recognized for its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a five-membered ring containing two nitrogen atoms and two carbonyl groups, with a 3-methylphenyl substituent. This structural configuration is significant as it influences the compound's reactivity and biological efficacy.
Pharmacological Activities
Research has indicated that derivatives of imidazolidine-2,4-dione, including this compound, exhibit various pharmacological properties:
- Anticonvulsant Activity : Some derivatives have shown potential in treating epilepsy and seizure disorders. Studies suggest that these compounds may modulate neurotransmitter systems or ion channels involved in seizure activity .
- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. For instance, a related compound was tested in the National Cancer Institute's (NCI) 60-cell line screening program and showed significant inhibition against several tumor types .
- DNA Intercalation : Certain imidazole derivatives have been reported to intercalate into DNA, leading to antiproliferative effects. This mechanism is critical for compounds intended to target cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
- Cell Cycle Arrest : Studies have shown that some related compounds induce cell cycle arrest in the G2/M phase, which is characteristic of agents that disrupt tubulin assembly .
- Reactive Oxygen Species (ROS) Generation : Certain derivatives may induce oxidative stress in cancer cells, leading to apoptosis.
Table 1: Summary of Biological Activities
Activity Type | Compound Tested | Cell Line/Model | Observed Effect |
---|---|---|---|
Anticonvulsant | This compound | Animal Models | Reduction in seizure frequency |
Anticancer | Related Imidazolidine Derivative | NCI 60 Cell Lines | Mean GI50 values < 10 μM |
DNA Intercalation | Various Imidazole Derivatives | HepG2, MCF-7 | Significant antiproliferative activity |
Properties
CAS No. |
187978-79-6 |
---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-(3-methylphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-2-4-7(5-6)8-9(13)12-10(14)11-8/h2-5,8H,1H3,(H2,11,12,13,14) |
InChI Key |
QQFXJIUQTZJJHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=O)NC(=O)N2 |
Origin of Product |
United States |
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